molecular formula C10H13ClF3NO B13484538 {[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

Cat. No.: B13484538
M. Wt: 255.66 g/mol
InChI Key: BOFHSHZWNSFSIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound that features a trifluoromethyl group, a methoxy group, and an amine group

Properties

Molecular Formula

C10H13ClF3NO

Molecular Weight

255.66 g/mol

IUPAC Name

1-[4-methoxy-2-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C10H12F3NO.ClH/c1-14-6-7-3-4-8(15-2)5-9(7)10(11,12)13;/h3-5,14H,6H2,1-2H3;1H

InChI Key

BOFHSHZWNSFSIK-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=C(C=C1)OC)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of {[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and stability . The methoxy group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is unique due to the presence of both a trifluoromethyl group and a methoxy group, which confer distinct chemical properties.

Biological Activity

{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride, often referred to as compound 1, is a synthetic organic compound notable for its unique structural features, including a trifluoromethyl group and a methoxy group. These functional groups enhance its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, research findings, and comparative analysis with similar compounds.

PropertyDetails
Molecular Formula C10H13ClF3NO
Molecular Weight 255.66 g/mol
IUPAC Name 1-[4-methoxy-2-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride
InChI Key BOFHSHZWNSFSIK-UHFFFAOYSA-N
Canonical SMILES CNCC1=C(C=C(C=C1)OC)C(F)(F)F.Cl

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and stability, which may increase its binding affinity to biological targets.

Potential Mechanisms

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could be beneficial in treating various diseases.
  • Receptor Interaction : Its structure suggests possible interactions with neurotransmitter receptors, potentially influencing neurological pathways.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to this compound. For instance, a study reported that related trifluoromethyl-containing compounds exhibited significant antiproliferative effects against pancreatic cancer cell lines with IC50_{50} values in the low micromolar range .

Case Studies

  • Case Study on Structural Variants :
    • A variant of this compound was synthesized and tested for anticancer activity. The results indicated that modifications in the trifluoromethyl position significantly affected the compound's potency against cancer cell lines .
    • The study utilized techniques such as NMR spectroscopy and DFT calculations to confirm the structural integrity and electronic properties of the synthesized compounds.
  • Mechanistic Studies :
    • Investigations into the mechanism of action revealed that certain derivatives could intercalate DNA, leading to apoptosis in cancer cells. This mechanism was attributed to the flat structural fragments present in these compounds .

Similar Compounds

Compound NameBiological ActivityStructural Features
4-Methoxy-2-(trifluoromethyl)phenylboronic acidUsed in synthetic applicationsContains trifluoromethyl group
2-(Trifluoromethyl)phenylboronic acidUtilized in Suzuki coupling reactionsSimilar trifluoromethyl presence

Uniqueness : The presence of both a methoxy and a trifluoromethyl group in this compound provides distinct chemical properties compared to similar compounds, potentially enhancing its biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.